molecular formula C5H6F3NO2 B1455815 5-(Trifluoromethyl)morpholin-3-one CAS No. 1211582-12-5

5-(Trifluoromethyl)morpholin-3-one

Cat. No. B1455815
M. Wt: 169.1 g/mol
InChI Key: UEJBXPFOGSMAMB-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)morpholin-3-one is a derivative of morpholin-3-one. It is a white crystalline solid with a molecular formula of C5H6F3NO2 .


Synthesis Analysis

The synthesis of morpholines and their carbonyl-containing analogs, such as 5-(Trifluoromethyl)morpholin-3-one, has been achieved from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The InChI code for 5-(Trifluoromethyl)morpholin-3-one is 1S/C6H8F3NO2/c1-5(6(7,8)9)3-12-2-4(11)10-5/h2-3H2,1H3, (H,10,11) . The molecular weight is 183.13 .


Physical And Chemical Properties Analysis

5-(Trifluoromethyl)morpholin-3-one is a white crystalline solid . It has a molecular weight of 183.13 . The storage temperature is room temperature .

Scientific Research Applications

Morpholine Derivatives in Gene Function Studies

Morpholine oligos, a broader category encompassing various morpholine derivatives, have been instrumental in inhibiting gene function in embryos across a range of model organisms. These studies showcase the compound's significance in developmental biology, providing a relatively simple and rapid method to study gene function with careful controls to ensure accuracy and reliability J. Heasman, 2002.

Pharmaceutical Applications of Morpholine Analogues

The pharmaceutical industry has seen significant advancements through the development of new synthetic methods for piperazine and morpholine analogues. These compounds exhibit a broad spectrum of pharmaceutical applications, underscoring the chemical versatility and potential of morpholine derivatives in medicinal chemistry Al-Ghorbani Mohammed et al., 2015.

Chemical and Pharmacological Interest

Morpholine derivatives, including those structurally related to "5-(Trifluoromethyl)morpholin-3-one," have been explored for their diverse pharmacological activities. This includes their role in various organic compounds developed for their pharmacological activities, showcasing the potential of morpholine derivatives in drug design and development M. Asif, M. Imran, 2019.

Safety And Hazards

The safety information for 5-(Trifluoromethyl)morpholin-3-one includes the following precautionary statements: avoid breathing mist, gas or vapours; avoid contacting with skin and eye; use personal protective equipment; wear chemical impermeable gloves; ensure adequate ventilation; remove all sources of ignition; evacuate personnel to safe areas; keep people away from and upwind of spill/leak .

properties

IUPAC Name

5-(trifluoromethyl)morpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3NO2/c6-5(7,8)3-1-11-2-4(10)9-3/h3H,1-2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJBXPFOGSMAMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)CO1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trifluoromethyl)morpholin-3-one

CAS RN

1211582-12-5
Record name 5-(trifluoromethyl)morpholin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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